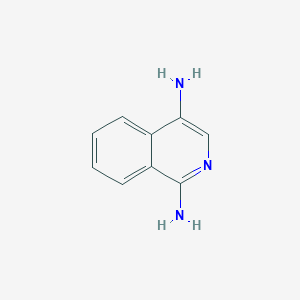![molecular formula C8H5NO2 B11921849 Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
Furo[2,3-c]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3-c]pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H5NO2 It is a heterocyclic compound that contains both furan and pyridine rings fused together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, an Rh-catalyzed tandem reaction has been employed to construct this compound, showcasing the versatility of transition metal catalysis in organic synthesis .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Furo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation: Furo[2,3-c]pyridine-3-carboxylic acid.
Reduction: Furo[2,3-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Furo[2,3-c]pyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for imaging applications.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Furo[2,3-c]pyridine-3-carbaldehyde, particularly in its role as a photosensitizer, involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative stress in target cells, leading to cell damage and death. The compound’s ability to generate singlet oxygen (1O2) and hydroxyl radicals (˙OH) is crucial for its photodynamic effects .
Comparaison Avec Des Composés Similaires
Furo[3,2-c]pyridine-2-carbaldehyde: Another furan-pyridine fused compound with similar structural features but differing in the position of the aldehyde group.
Pyridine-3-carbaldehyde: A simpler analog lacking the furan ring, used in various organic syntheses.
Thieno[2,3-c]pyridine derivatives: These compounds contain a thiophene ring instead of a furan ring and are studied for their biological activities.
Uniqueness: Furo[2,3-c]pyridine-3-carbaldehyde is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules for various applications.
Propriétés
Formule moléculaire |
C8H5NO2 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
furo[2,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-5H |
Clé InChI |
BCIQOLSIYCNFJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



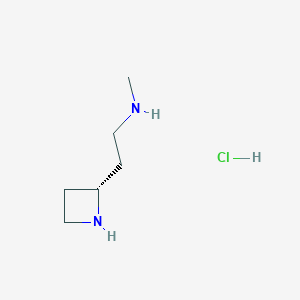
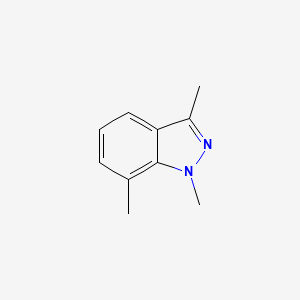



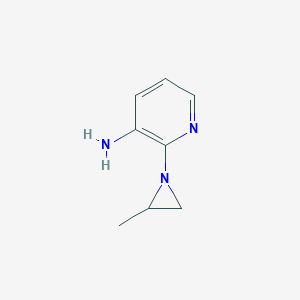
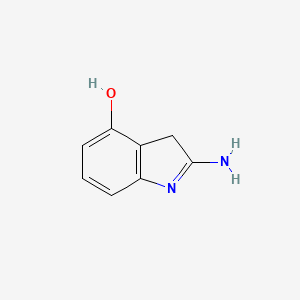
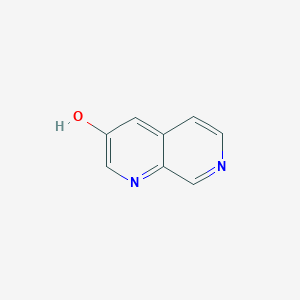
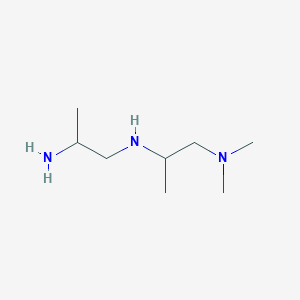
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
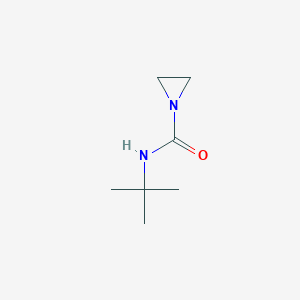
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
